molecular formula C11H11ClO2 B13997277 3-(2-Chlorophenyl)pentane-2,4-dione CAS No. 91193-18-9

3-(2-Chlorophenyl)pentane-2,4-dione

Cat. No.: B13997277
CAS No.: 91193-18-9
M. Wt: 210.65 g/mol
InChI Key: VBRPXRDIUQSPJS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)pentane-2,4-dione is an organic compound with a molecular formula of C11H11ClO2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)pentane-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like ethanol or methanol to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Chlorophenyl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)pentane-2,4-dione
  • 3-(2-Bromophenyl)pentane-2,4-dione
  • 3-(2-Methylphenyl)pentane-2,4-dione

Uniqueness

3-(2-Chlorophenyl)pentane-2,4-dione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring .

Properties

CAS No.

91193-18-9

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-(2-chlorophenyl)pentane-2,4-dione

InChI

InChI=1S/C11H11ClO2/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3

InChI Key

VBRPXRDIUQSPJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1Cl)C(=O)C

Origin of Product

United States

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